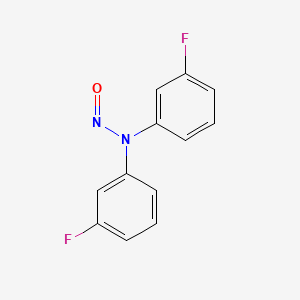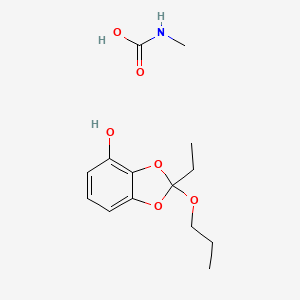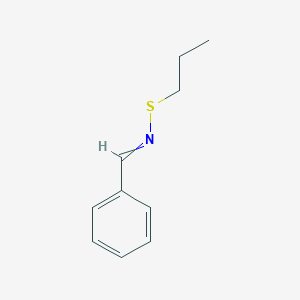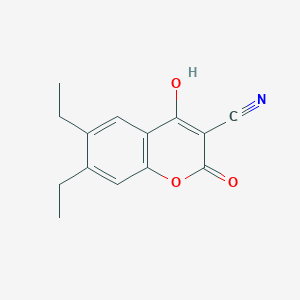![molecular formula C16H17N3O5 B14609417 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea CAS No. 60869-64-9](/img/structure/B14609417.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of nitrobenzenes These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea typically involves the reaction of 4-nitrobenzaldehyde with phenylurea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with the nitro group replaced by other functional groups, such as hydroxyl or alkoxy groups.
Applications De Recherche Scientifique
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A compound with a similar structure but different functional groups.
Chloramphenicol: An antibiotic with a similar nitrobenzene moiety but different overall structure and function.
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
60869-64-9 |
|---|---|
Formule moléculaire |
C16H17N3O5 |
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-phenylurea |
InChI |
InChI=1S/C16H17N3O5/c17-16(22)18(12-4-2-1-3-5-12)14(10-20)15(21)11-6-8-13(9-7-11)19(23)24/h1-9,14-15,20-21H,10H2,(H2,17,22) |
Clé InChI |
HNSDSNWQSPZMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)



